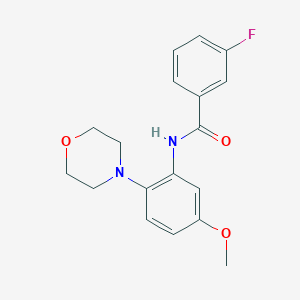![molecular formula C20H31N3O2 B243919 N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243919.png)
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide, also known as MP-10, is a selective agonist of the μ-opioid receptor. It is a synthetic compound that has been developed for its potential use in pain management and addiction treatment.
作用机制
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide works by binding to the μ-opioid receptor in the brain and spinal cord. This binding activates the receptor, which results in the release of endorphins, natural painkillers produced by the body. Endorphins bind to the same receptor, leading to a reduction in pain perception. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has a high affinity and selectivity for the μ-opioid receptor, which makes it a potent analgesic.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several biochemical and physiological effects. It has been shown to reduce pain perception, suppress cough reflex, and induce sedation. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide also has a dose-dependent effect on respiratory depression, which is a common side effect of opioids. It has been shown to have a lower risk of respiratory depression compared to traditional opioids.
实验室实验的优点和局限性
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have a lower abuse potential and fewer side effects compared to traditional opioids, which makes it a safer alternative for animal studies. However, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its accessibility for some labs.
未来方向
There are several future directions for N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide research. One direction is to study its potential use in pain management and addiction treatment in humans. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has shown promising results in animal models, and further studies are needed to determine its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's high affinity and selectivity for the μ-opioid receptor make it a valuable tool for studying the receptor's function. Finally, there is a need for the development of new and safer opioid medications, and N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide's lower abuse potential and fewer side effects make it a promising candidate for further research.
Conclusion:
In conclusion, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a synthetic compound that has been developed for its potential use in pain management and addiction treatment. It is a potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has several advantages for lab experiments, including its lower abuse potential and fewer side effects compared to traditional opioids. Further research is needed to determine its safety and efficacy in humans and to develop new and safer opioid medications.
合成方法
The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide involves several steps. The first step is the preparation of the piperazine intermediate, which is achieved by reacting 1-benzylpiperazine with 3-methylbutanoyl chloride. The resulting product is then reacted with 4-bromoaniline to form the final product, N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide. The synthesis of N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to be highly effective in reducing pain and opioid withdrawal symptoms in animal models. N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}pentanamide has also been shown to have lower abuse potential and fewer side effects compared to traditional opioid medications.
属性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C20H31N3O2/c1-4-5-6-19(24)21-17-7-9-18(10-8-17)22-11-13-23(14-12-22)20(25)15-16(2)3/h7-10,16H,4-6,11-15H2,1-3H3,(H,21,24) |
InChI 键 |
OBWMXSUIYLLYHC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
规范 SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B243854.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243856.png)
![4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243860.png)